molecular formula C8H16O2 B1618892 Methyl 2-methylhexanoate CAS No. 2177-81-3

Methyl 2-methylhexanoate

Cat. No.: B1618892
CAS No.: 2177-81-3
M. Wt: 144.21 g/mol
InChI Key: NCFJODHIQVLMQF-UHFFFAOYSA-N
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Description

Methyl 2-methylhexanoate is an organic compound with the molecular formula C8H16O2This compound is a methyl ester derivative of 2-methylhexanoic acid and is characterized by its colorless liquid form .

Preparation Methods

Methyl 2-methylhexanoate can be synthesized through the esterification of 2-methylhexanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions involve heating the mixture under reflux to facilitate the esterification process .

Chemical Reactions Analysis

Low-Temperature Oxidation Pathways

Methyl hexanoate undergoes low-temperature chemistry (LTC) between 550–700 K , dominated by sequential O₂ addition and isomerization reactions forming hydroperoxides (Figure 7 in ). Key steps include:

  • H-Abstraction : Initiation via H-atom abstraction by OH radicals or O atoms, forming fuel radicals (R·).

  • O₂ Addition : Radicals react with O₂ to form peroxy radicals (ROO·).

  • Isomerization : ROO· undergoes intramolecular H-shift to form hydroperoxyalkyl radicals (ȮOQOOH).

  • Decomposition : ȮOQOOH decomposes to ketohydroperoxides (KHP) and OH radicals, sustaining chain branching .

For methyl 2-methylhexanoate, branching at the second carbon may:

  • Alter H-Abstraction Sites : Steric effects could shift H-abstraction preferences to tertiary C–H bonds, accelerating radical formation.

  • Modify Isomerization Barriers : Branching may hinder or favor specific ROO· isomerization pathways, altering hydroperoxide yields.

Ozone-Initiated Oxidation

Ozone addition to MHX introduces extreme low-temperature chemistry (ELTC) near 500 K , initiated by O atoms from ozone decomposition :

  • Initiation :

    O3O2+O(R12)\text{O}_3 \rightarrow \text{O}_2 + \text{O} \quad (R12) MHX+OR\cdotp+OH(R11)\text{MHX} + \text{O} \rightarrow \text{R·} + \text{OH} \quad (R11)

    Theoretical calculations show larger esters (e.g., MHX) have 10× higher O-atom abstraction rate constants than smaller esters (e.g., methyl propanoate) at 500 K (Table 6 in ). This compound’s branched structure could further enhance this rate due to weaker tertiary C–H bonds.

  • Hydroperoxide Dominance : ELTC and LTC both produce hydroperoxides (e.g., CH₃OOH, C₂H₅OOH), but ELTC exhibits distinct isomer distributions and delayed NTC behavior .

High-Temperature Oxidation ( > 800 K)

At high temperatures, MHX oxidation transitions to radical-driven pathways:

  • β-Scission : Fuel radicals decompose into smaller fragments (e.g., CH₃, CO, CO₂).

  • Formation of Oxygenates : Acetaldehyde (CH₃CHO), formaldehyde (HCHO), and methanol (CH₃OH) are key intermediates .

For this compound, branching may:

  • Increase β-Scission Rates : Tertiary radicals decompose faster, favoring lighter products.

  • Shift Oxygenate Profiles : Altered radical stability could reduce methanol yields compared to linear MHX .

Negative Temperature Coefficient (NTC) Behavior

MHX exhibits NTC behavior between 700–800 K , where reactivity decreases with rising temperature due to competition between hydroperoxide formation and decomposition . this compound’s branching could:

  • Suppress NTC : Enhanced decomposition rates at intermediate temperatures might reduce the NTC regime’s prominence.

Key Theoretical and Experimental Uncertainties

  • Rate Constants : Ab initio calculations for O-atom abstraction (Table 6 in ) show strong dependence on ester size, but analogous data for branched esters are unavailable.

  • Isomer-Specific Pathways : Photon-energy-resolved mass spectra suggest ELTC and LTC produce different hydroperoxide isomers , but isomer resolution for this compound remains unstudied.

Scientific Research Applications

Methyl 2-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylhexanoate involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. It acts as a substrate for esterases, which hydrolyze the ester bond to produce 2-methylhexanoic acid and methanol. This process is crucial in metabolic pathways involving fatty acid esters .

Comparison with Similar Compounds

Methyl 2-methylhexanoate can be compared with other similar compounds such as:

Biological Activity

Methyl 2-methylhexanoate, also known as 2-methylhexanoic acid methyl ester, is an organic compound classified under fatty acid methyl esters. Its molecular formula is C8H16O2C_8H_{16}O_2 with a molecular weight of approximately 144.21 g/mol. This compound is recognized for its potential biological activities, which have been the subject of various studies.

  • IUPAC Name : this compound
  • CAS Number : 2177-81-3
  • Molecular Weight : 144.2114 g/mol
  • Structure : The compound features a branched aliphatic chain, which influences its solubility and reactivity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the context of fatty acid metabolism. It can be metabolized into various products that may exhibit biological activity. The compound's structure allows it to participate in enzymatic reactions typical of medium-chain fatty acids.

Toxicological Profile

Research indicates that this compound has a relatively low toxicity profile. For instance, the oral LD50 in rats exceeds 5000 mg/kg, suggesting that it is not acutely toxic . This characteristic makes it a candidate for various applications in food and cosmetic industries.

Antimicrobial Properties

Studies have shown that methyl esters, including this compound, possess antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis and death. A study highlighted the effectiveness of fatty acid methyl esters against specific bacterial strains, indicating potential use as natural preservatives .

Case Studies

  • Oxidation Studies : A detailed kinetic modeling study examined the oxidation of methyl esters including this compound. The findings suggested that these compounds undergo complex reactions at varying temperatures, producing several by-products that could have further biological implications .
  • Flavor and Aroma Compounds : this compound has been identified as a volatile compound in various fruits, contributing to their aroma profiles. Its presence enhances sensory attributes, making it valuable in flavoring applications .
  • Neurophysiological Effects : Research on the effects of various methyl esters on neuronal activity has shown that they can influence ion currents in neurons from Helix aspersa. This suggests potential neuroactive properties of this compound and related compounds .

Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaLD50 (oral, rat)Antimicrobial ActivityFlavor Profile
This compoundC8H16O2>5000 mg/kgYesPresent in fruits
Methyl HexanoateC7H14O2>5000 mg/kgYesPresent in dairy
Methyl ButyrateC5H10O2>5000 mg/kgModeratePresent in butter

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing methyl 2-methylhexanoate, and how do reaction conditions influence product selectivity?

this compound is synthesized via methoxycarbonylation of alkenes using palladium(II) catalysts. For example, methoxycarbonylation of 1-hexene with Pd-PPh3 complexes yields branched esters (this compound) and linear esters (methyl heptanoate). Selectivity depends on ligand-to-metal ratios, acid additives (e.g., para-toluenesulfonic acid, PTSA), and reaction temperature. GC-MS and NMR analyses confirm product distribution, with branched esters dominating under optimized Pd:PPh3 ratios .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • GC-MS : Identifies retention times and fragmentation patterns using ethylbenzene as an internal standard .
  • NMR : ¹H NMR reveals ester methyl groups (δ ~3.6 ppm for methoxy protons) and branching signals (δ ~1.2–1.5 ppm for methyl groups). ³¹P NMR monitors ligand stability in catalytic systems .
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do ligand dissociation dynamics in palladium catalysts affect the yield of this compound in methoxycarbonylation?

In situ ³¹P NMR studies show that Pd-PPh3 complexes remain stable at low acid concentrations (Pd:PTSA ≤1:30). High acid concentrations (>1:40) induce ligand dissociation, reducing catalytic activity and favoring linear esters. Phosphine additives (e.g., PPh3) are critical for maintaining catalyst integrity, with TON (turnover number) values reaching 282 under optimized conditions .

Q. What contradictions exist in analytical data interpretation for this compound, and how can they be resolved?

Discrepancies in product quantification (e.g., branched vs. linear esters) arise from overlapping GC peaks or internal standard interference. Resolution strategies:

  • Use deuterated solvents in NMR to enhance signal separation.
  • Validate GC-MS results with authentic samples (e.g., commercial methyl heptanoate) .

Q. How does the ester chain length of this compound derivatives influence biological activity in medicinal chemistry studies?

Structure-activity relationship (SAR) studies reveal that esters with linear chains >5 carbons exhibit reduced antitumor activity. For example, 2-methylhexanoate derivatives show moderate chemosensitizing activity, while shorter chains (e.g., ethyl esters) enhance potency. Steric hindrance from branching (e.g., tert-butyl groups) further modulates efficacy .

Q. What methodological challenges arise in scaling up this compound synthesis for preclinical studies?

Key challenges include:

  • Catalyst Recovery : Homogeneous Pd complexes are difficult to separate; immobilized catalysts may reduce costs .
  • Byproduct Management : Linear ester byproducts require fractional distillation for purity ≥95% .
  • Reproducibility : Strict control of Pd:PPh3 ratios and acid concentrations is critical .

Properties

IUPAC Name

methyl 2-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJODHIQVLMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334183
Record name Methyl 2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-81-3
Record name Hexanoic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methylhexanoic acid (20 g, 153 mmol) in methanol (500 mL) was treated with concentrated sulfuric acid (8.0 mL) and heated to 50° C. for 16 h. The reaction was diluted with water and extracted with ether. The combined organic layers were dried and concentrated to afford 20.57 g (93%) of methyl 2-methylhexanoate as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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